Imidazo[1,2-b]pyridazine-2-carboxamide
准备方法
合成路线和反应条件: 哌莫齐特通过多步合成过程合成,该过程涉及4,4-双(4-氟苯基)丁胺与1-(4-哌啶基)-2-苯并咪唑啉酮反应。 反应条件通常涉及使用有机溶剂和催化剂来促进最终产物的形成 .
工业生产方法: 哌莫齐特的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括纯化步骤,例如重结晶和色谱,以获得具有所需规格的最终产品 .
化学反应分析
反应类型: 哌莫齐特会发生各种化学反应,包括:
氧化: 哌莫齐特可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将哌莫齐特转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用锂铝氢化物等还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂.
主要产物:
氧化: 形成N-氧化物。
还原: 形成还原的哌莫齐特衍生物。
取代: 形成取代的哌莫齐特衍生物.
科学研究应用
哌莫齐特在科学研究中有广泛的应用:
化学: 在涉及多巴胺受体拮抗剂的研究中用作参考化合物。
生物学: 研究其对多巴胺受体和神经传递的影响。
医学: 研究其在治疗精神疾病(包括精神分裂症和抽动秽语综合征)中的潜在治疗作用。
作用机制
哌莫齐特通过选择性抑制中枢神经系统中的多巴胺D2受体来发挥作用。这种抑制降低了多巴胺神经传递,从而导致运动和声音抽搐以及妄想症的减少。 哌莫齐特对α1-肾上腺素受体和5-HT2受体也具有亲和力,这有助于其整体药理学特性 .
类似化合物:
氟哌啶醇: 另一种用于治疗精神疾病的多巴胺拮抗剂。
氟奋乃静: 一种具有抗精神病特性的吩噻嗪衍生物。
哌莫齐特的独特性: 哌莫齐特在选择性抑制多巴胺D2受体以及对α1-肾上腺素受体和5-HT2受体具有额外亲和力方面是独一无二的。 这种受体亲和力的组合有助于其独特的药理学作用和治疗应用 .
相似化合物的比较
Haloperidol: Another dopamine antagonist used in the treatment of psychiatric disorders.
Fluphenazine: A phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A typical antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness of Pimozide: Pimozide is unique in its selective inhibition of dopamine D2 receptors and its additional affinity for α1-adrenoceptors and 5-HT2 receptors. This combination of receptor affinities contributes to its distinct pharmacological effects and therapeutic applications .
生物活性
Imidazo[1,2-b]pyridazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-b]pyridazine derivatives have been studied for their potential as inhibitors of various biological targets, including kinases and enzymes involved in critical cellular processes. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:
- Kinase Inhibition : Research has shown that imidazo[1,2-b]pyridazines can inhibit various kinases such as Adaptor Associated Kinase 1 (AAK1) and TGF-beta activated kinase 1 (TAK1). These kinases are involved in signaling pathways that regulate cell proliferation and survival, making them important targets for cancer therapy and inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.03 to 0.14 μM against various strains .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific substitutions on the imidazo[1,2-b]pyridazine scaffold:
- Substituent Effects : Modifications at positions 2 and 3 of the ring system have been shown to significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency against target enzymes or pathogens .
- Microsomal Stability : Compounds with improved metabolic stability in liver microsomes have been identified, which is crucial for developing orally bioavailable drugs. For example, certain substitutions led to a half-life increase in human microsomes from 63 minutes to over 80 minutes .
Case Studies
Recent studies have provided insights into the efficacy of this compound derivatives:
- Anti-TB Activity : A series of imidazo[1,2-b]pyridazine compounds were evaluated for their anti-TB properties. Compounds demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains with MIC values ranging from 0.07 to 0.14 μM .
- Kinase Inhibition : The compound's ability to inhibit AAK1 was tested in vitro using knockout mouse models, revealing a significant reduction in pain response compared to wild-type controls. This suggests potential applications in pain management and neurodegenerative diseases .
- Antiparasitic Activity : A novel scaffold combining imidazo[1,2-b]pyridazine with phosphodiesterase inhibitors showed selective sub-nanomolar activity against protozoal parasites like Giardia lamblia and Trypanosoma brucei, indicating broad-spectrum antiparasitic potential .
Table 1: Biological Activity Summary
Compound | Target | Activity | MIC (μM) | Reference |
---|---|---|---|---|
Compound A | AAK1 | Inhibitor | N/A | |
Compound B | MDR-TB | Inhibitor | 0.07 - 0.14 | |
Compound C | Giardia lamblia | Inhibitor | <0.001 |
Table 2: Structure-Activity Relationships
Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Halogen | Increased potency |
3 | Alkyl | Enhanced stability |
属性
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSZKBLNSVQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438132 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-29-3 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。